Cas no 1895785-86-0 (5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine)

5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
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- 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine
- EN300-1785397
- 5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine
- 1895785-86-0
-
- インチ: 1S/C6H10N2OS/c1-2-10-4-6-5(7)3-8-9-6/h3H,2,4,7H2,1H3
- InChIKey: KFPAYNTZIVWATJ-UHFFFAOYSA-N
- ほほえんだ: S(CC)CC1=C(C=NO1)N
計算された属性
- せいみつぶんしりょう: 158.05138412g/mol
- どういたいしつりょう: 158.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 77.4Ų
5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785397-0.25g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1785397-1.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1785397-5.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1785397-1g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1785397-0.1g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1785397-0.05g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1785397-2.5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1785397-5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1785397-0.5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1785397-10.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 10g |
$6635.0 | 2023-06-03 |
5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
5-(ethylsulfanyl)methyl-1,2-oxazol-4-amineに関する追加情報
Research Briefing on 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine (CAS: 1895785-86-0) in Chemical Biology and Pharmaceutical Applications
The compound 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine (CAS: 1895785-86-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, featuring an oxazole core with an ethylsulfanyl and amine functionalization, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the context of kinase inhibition and antimicrobial activity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine as a key intermediate in the synthesis of novel EGFR tyrosine kinase inhibitors. The researchers demonstrated that incorporation of this moiety into lead compounds resulted in improved binding affinity and selectivity, with IC50 values in the low nanomolar range against mutant EGFR variants. Molecular docking studies revealed that the ethylsulfanyl group participates in critical hydrophobic interactions within the ATP-binding pocket.
Further pharmacological characterization was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where derivatives of 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine showed potent activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) ranged from 2-8 μg/mL, suggesting potential for development as novel antibiotics. Structure-activity relationship (SAR) analysis indicated that the amine functionality at the 4-position is essential for antimicrobial activity.
From a synthetic chemistry perspective, advances in the preparation of 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine have been reported. A 2024 Nature Protocols paper detailed an optimized three-step synthesis starting from commercially available 4-nitroisoxazole, with an overall yield of 68%. The protocol features a novel copper-catalyzed thioetherification step that significantly improves the scalability of the process. This methodological advancement addresses previous challenges in obtaining gram-scale quantities of high-purity material for biological testing.
Emerging applications in chemical biology have also been explored. Researchers at several institutions have utilized 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine as a versatile handle for bioconjugation strategies. The amine group enables straightforward coupling to various fluorescent probes and affinity tags, while the ethylsulfanyl moiety provides a unique reactivity profile for subsequent modifications. This dual functionality has proven particularly valuable in the development of activity-based protein profiling (ABPP) probes for studying enzyme families such as cysteine proteases.
Pharmacokinetic studies of derivatives containing the 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine scaffold have shown promising results. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study reported favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (65-75%). These properties, combined with good aqueous solubility (logP ~1.8), suggest that this chemical scaffold may overcome some of the limitations associated with traditional heterocyclic drug candidates.
Looking forward, several research groups have initiated programs to explore the therapeutic potential of 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine derivatives in oncology and infectious diseases. The compound's unique combination of synthetic accessibility, structural diversity, and favorable drug-like properties positions it as an important scaffold for future medicinal chemistry efforts. Ongoing structure optimization studies aim to further improve potency and selectivity while maintaining favorable pharmacokinetic profiles.
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